molecular formula C18H18N2O4S2 B2672788 (E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 896334-15-9

(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

Cat. No.: B2672788
CAS No.: 896334-15-9
M. Wt: 390.47
InChI Key: VMQBLUHVISDEKF-VHEBQXMUSA-N
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Description

(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H18N2O4S2 and its molecular weight is 390.47. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy

  • A study explored the photophysical and photochemical properties of a new zinc phthalocyanine derivative, highlighting its potential as a photosensitizer in photodynamic therapy for cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield. This suggests that similar compounds could have applications in developing treatments for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Agents

  • Another study synthesized and characterized benzothiazole derivatives for their antimicrobial activity. This research suggests that modifications to the benzothiazole scaffold can produce compounds with significant antimicrobial properties (Chawla, 2016).
  • Benzamide derivatives bearing different bioactive moieties were evaluated for their antimicrobial efficacy, indicating potential applications in developing new antibacterial and antifungal agents (Priya et al., 2006).

Corrosion Inhibition

  • A study on benzothiazole derivatives as corrosion inhibitors for steel in acidic solutions suggests potential industrial applications in protecting metals against corrosion (Hu et al., 2016).

Supramolecular Chemistry

  • Research on N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators emphasizes the importance of non-covalent interactions in designing materials with specific properties, such as gelation behavior towards various solvents (Yadav & Ballabh, 2020).

Properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-11-8-9-14(24-3)15-16(11)25-18(20(15)2)19-17(21)12-6-5-7-13(10-12)26(4,22)23/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQBLUHVISDEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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